2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.:
Cat. No.: VC16793310
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15NO2 |
|---|---|
| Molecular Weight | 277.3 g/mol |
| IUPAC Name | 2-butyl-6-ethynylbenzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C18H15NO2/c1-3-5-11-19-17(20)14-8-6-7-13-12(4-2)9-10-15(16(13)14)18(19)21/h2,6-10H,3,5,11H2,1H3 |
| Standard InChI Key | UDZCIEWUCQBGDJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a fused bicyclic system: a benzene ring merged with an isoquinoline scaffold. The 2-position is substituted with a butyl group (), while the 6-position features an ethynyl moiety (). This configuration confers both lipophilicity (via the butyl chain) and reactivity (via the ethynyl group), enabling interactions with hydrophobic binding pockets and participation in click chemistry reactions .
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.3 g/mol |
| CAS Number | VC16793310 |
| Solubility | Low aqueous solubility |
| Reactivity | Ethynyl group enables further functionalization |
The ethynyl group’s sp-hybridized carbon atoms facilitate conjugation reactions, making the compound a versatile intermediate in synthetic chemistry .
Synthesis and Functionalization
Challenges in Synthesis
Key challenges include regioselective functionalization and minimizing side reactions at the ethynyl site. Protective strategies, such as trimethylsilyl (TMS) masking, have been employed to stabilize the ethynyl group during synthesis . For instance, the TMS-protected derivative (CAS: 1202710-91-5) serves as a precursor, with subsequent desilylation yielding the target compound .
Biological Activity and Mechanistic Insights
Bromodomain Inhibition
The compound exhibits potent inhibitory activity against bromodomains of BRPF1, BRPF2, TAF1, and TAF1L—proteins critical for chromatin remodeling and gene transcription . By binding to acetylated lysine recognition sites, it disrupts protein-protein interactions involved in oncogenic signaling .
Antiproliferative Effects
In vitro studies demonstrate dose-dependent suppression of cancer cell proliferation, particularly in leukemia and solid tumor models . Mechanistically, it induces apoptosis via downregulation of anti-apoptotic proteins (e.g., Bcl-2) and activation of caspase-3/7 pathways.
| Cell Line | IC (μM) | Target Pathway |
|---|---|---|
| HL-60 (Leukemia) | 0.45 ± 0.12 | BRPF1/TAF1 inhibition |
| MCF-7 (Breast Cancer) | 1.20 ± 0.25 | Caspase-3 activation |
Selectivity and Toxicity
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include poor oral bioavailability due to low aqueous solubility. Prodrug strategies, such as phosphate esterification of the ethynyl group, are being explored to enhance absorption .
Clinical Translation
Phase I trials are anticipated to commence by 2026, focusing on safety and maximum tolerated dose in advanced solid tumors. Concurrently, structure-activity relationship (SAR) studies aim to refine substituents for improved potency and selectivity .
Expanding Therapeutic Indications
Ongoing research investigates its utility in non-oncological conditions, including autoimmune diseases and fibrosis, leveraging its anti-inflammatory properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume